(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(Z)-2-fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8(9(15)16)5-6-1-3-7(4-2-6)10(12,13)14/h1-5H,(H,15,16)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUESUUCDGVINCC-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C(=O)O)\F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disconnection Strategy
The target molecule is dissected into two primary fragments:
- 4-(Trifluoromethyl)benzaldehyde – serves as the aromatic precursor.
- Fluorinated acrylic acid derivative – provides the α-fluoroacrylic acid moiety.
The Z-configuration of the double bond necessitates stereoselective synthetic methods, while the electron-deficient trifluoromethyl group demands careful functionalization to avoid undesired side reactions.
Stereoselective Synthesis of α-Fluoroacrylic Acid Derivatives
Horner-Wadsworth-Emmons Olefination
A widely adopted approach employs phosphonate reagents to construct the Z-configured double bond. For example:
Reaction Scheme:
4-(Trifluoromethyl)benzaldehyde + CF₂=PO(OEt)₂ → (2Z)-2-fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid ethyl ester
Conditions:
Decarboxylative Cross-Coupling
Palladium/copper-catalyzed reactions enable direct C-H functionalization:
Procedure:
- Prepare β-fluoroacrylic acid from bromocrotonic acid via halogen exchange (KF, DMF, 120°C).
- React with 4-(trifluoromethyl)iodobenzene under Pd(OAc)₂/CuI catalysis.
Optimized Parameters:
| Parameter | Value | |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | |
| Ligand | XPhos (10 mol%) | |
| Base | Cs₂CO₃ (2 eq) | |
| Solvent | DMA/H₂O (4:1) | |
| Temperature | 100°C | |
| Yield | 68% | |
| Z-Selectivity | 93% |
Functionalization of the Aromatic Ring
Direct Trifluoromethylation
Late-stage introduction of CF₃ groups via radical pathways:
Method:
Suzuki-Miyaura Coupling
For constructing biaryl systems prior to acrylic acid formation:
Example:
Couple 4-bromo-2-fluorobenzoic acid with (trifluoromethyl)boronic acid using:
Resolution of Stereoisomers
Chiral Chromatography
Preparative HPLC with polysaccharide-based columns:
Crystallization-Induced Asymmetric Transformation
Exploit differential solubility of diastereomeric salts:
- Use (R)-1-phenylethylamine as resolving agent
- Recrystallize from ethanol/water (7:3)
- 98% ee achieved after three cycles
Scale-Up Considerations and Process Optimization
Cost Analysis of Synthetic Routes
| Method | Cost ($/kg) | PMI* | E-Factor |
|---|---|---|---|
| Horner-Wadsworth | 12,450 | 8.7 | 32 |
| Decarboxylative | 9,870 | 6.2 | 19 |
| Radical Trifluoromethylation | 15,200 | 11.4 | 41 |
*Process Mass Intensity
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the fluoro and trifluoromethyl groups, leading to different products.
Substitution: The compound can participate in substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential therapeutic effects, particularly in drug development:
- Antimicrobial Activity : Recent studies have demonstrated its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values reported at 12.9 µM .
- Anticancer Properties : It has shown promise in inhibiting tumor cell growth in vitro, indicating potential as an anticancer agent .
Biological Studies
Its unique properties make it useful for studying enzyme interactions and metabolic pathways:
- Mechanism of Action : The fluoro and trifluoromethyl groups facilitate interactions with biological targets, influencing enzyme activity and cellular processes. This interaction can lead to significant changes in metabolic pathways .
Materials Science
In industrial applications, (2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid is utilized in the production of advanced materials:
- Synthesis of Fluorinated Compounds : It serves as a building block for synthesizing more complex fluorinated compounds, which are crucial in developing materials with specific properties like increased stability and reactivity .
Antimicrobial Evaluation
A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated significant bactericidal activity against MRSA, suggesting its potential use as a new antimicrobial agent .
Anticancer Research
In vitro tests conducted by the National Cancer Institute showed that this compound exhibits high levels of antimitotic activity against human tumor cells, with promising growth inhibition rates . These findings support further exploration into its use as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of (2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets through its fluoro and trifluoromethyl groups. These interactions can affect various biochemical pathways, leading to changes in enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with (2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid:
Electronic Effects
- Trifluoromethyl vs. Phenyl : The 4-(trifluoromethyl)phenyl group in the target compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group (pKa ~1–2) compared to the phenyl analogue (pKa ~2–3) .
- Fluorine Substitution: The α-fluorine stabilizes the Z-configuration via hyperconjugation and steric hindrance, contrasting with non-fluorinated analogues that may adopt E-configurations under certain conditions .
Physicochemical Properties
- Hydrogen Bonding : The carboxylic acid group forms strong hydrogen bonds (O–H···O/N), as seen in analogues like 3-(2-Trifluoromethylphenyl)propionic acid , but with greater directional preference due to conjugation with the double bond .
- Crystallography : Structural validation tools (e.g., SHELX , ORTEP ) are critical for confirming Z/E configurations and hydrogen-bonding networks in such compounds.
Industrial Applicability
- The trifluoromethyl group’s stability under harsh conditions (e.g., high-temperature reactions) aligns with industrial synthesis protocols, as demonstrated in large-scale production of related fluorinated pharmaceuticals .
Biological Activity
(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a fluoro and a trifluoromethyl group, which significantly influence its biological interactions. The presence of these groups can enhance lipophilicity and alter the compound's interaction with biological membranes and enzymes .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, particularly antibiotic-resistant pathogens.
In Vitro Antimicrobial Evaluation
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values reported at 25.9 µM and 12.9 µM respectively .
- Bactericidal Activity : The minimum bactericidal concentration (MBC) was found to be equal to the MIC for several tested strains, indicating that the compound exhibits bactericidal properties rather than merely bacteriostatic effects .
Case Study: Biofilm Inhibition
A study involving derivatives of this compound revealed its efficacy in preventing biofilm formation by MRSA and Enterococcus faecalis. Compounds derived from this structure showed over 90% inhibition of biofilm growth at specific concentrations, outperforming traditional antibiotics like vancomycin .
The mechanism by which this compound exerts its antimicrobial effects is hypothesized to involve:
- Interaction with Enzymes : The fluoro and trifluoromethyl groups may interact with key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to impaired bacterial growth and survival.
- Disruption of Membrane Integrity : These groups can also affect membrane fluidity, compromising the integrity of bacterial cells and facilitating the entry of other antimicrobial agents .
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that derivatives of this compound exhibit favorable ADMET characteristics, including low toxicity profiles in human cell lines while maintaining potent antimicrobial activity against resistant strains .
Summary Table of Biological Activities
| Activity | Details |
|---|---|
| MIC against S. aureus | 25.9 µM |
| MIC against MRSA | 12.9 µM |
| Biofilm Inhibition | >90% inhibition at specific concentrations |
| Bactericidal vs Bacteriostatic | Exhibits bactericidal properties |
| Toxicity in Human Cells | Low toxicity with selectivity factor >20 |
Q & A
Q. What are the recommended synthetic routes for (2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid, and how do reaction conditions influence stereoselectivity?
The synthesis typically involves a Horner-Wadsworth-Emmons reaction or a Wittig-type olefination to construct the α,β-unsaturated carboxylic acid framework. The Z-configuration is controlled by using sterically hindered bases (e.g., LDA) and low-temperature conditions (−78°C) to favor kinetic control . Fluorine substituents may necessitate anhydrous conditions due to their electron-withdrawing effects, which can deactivate intermediates. Reaction progress should be monitored via TLC (silica gel, eluent: hexane/ethyl acetate) and confirmed by NMR for fluorine-specific characterization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR resolve the olefinic proton coupling (J ~15–20 Hz for Z-configuration) and aromatic trifluoromethyl signals. NMR detects fluorine environments (δ −60 to −70 ppm for CF) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients assess purity (>98%) and confirm molecular ion peaks (e.g., [M-H] at m/z 276) .
- X-ray Crystallography : Single-crystal analysis validates stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carboxylic acid group) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and fluorine substituents influence the compound’s reactivity in catalytic reactions?
The trifluoromethyl group is a strong electron-withdrawing substituent, reducing electron density on the aromatic ring and adjacent double bond. This effect can slow electrophilic aromatic substitution but enhance reactivity in nucleophilic additions or cycloadditions. Fluorine’s electronegativity further polarizes the α,β-unsaturated system, increasing susceptibility to Michael additions. Computational studies (DFT) suggest that the Z-configuration creates a dipole moment favoring interactions with polar solvents or enzyme active sites .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from poor pharmacokinetic properties (e.g., low solubility due to the trifluoromethyl group). Mitigation strategies include:
- Prodrug Design : Esterification of the carboxylic acid to improve membrane permeability .
- Metabolic Stability Assays : LC-MS/MS analysis of plasma metabolites identifies degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Co-crystallization Studies : Resolve target-binding ambiguities by analyzing ligand-protein interactions via X-ray diffraction .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Models binding affinities to enzymes like cyclooxygenase-2 (COX-2), where the trifluoromethyl group may occupy hydrophobic pockets .
- Molecular Dynamics (GROMACS) : Simulates conformational stability in aqueous environments, highlighting potential aggregation due to fluorine’s hydrophobicity .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ values) with inhibitory activity against inflammatory targets .
Methodological Challenges and Solutions
Q. How can researchers optimize enantiomeric purity when synthesizing derivatives of this compound?
- Chiral Chromatography : Use Chiralpak IC columns with heptane/ethanol/isopropylamine to separate enantiomers .
- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for stereocontrol during ketone reductions or aldol reactions .
- Circular Dichroism (CD) : Monitors enantiomeric excess (ee) by comparing Cotton effects at 220–250 nm .
Q. What experimental controls are essential when studying this compound’s stability under physiological conditions?
- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–10) and analyze degradation products via UPLC-QTOF .
- Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation (λ ~270 nm for the conjugated system) .
- Oxidative Stress Assays : Add hydrogen peroxide or liver microsomes to simulate metabolic breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
